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Compound of Interest

Compound Name:
5-Fluoro-2-

methylphenylacetonitrile

CAS No.: 80141-97-5

Cat. No.: B1304803 Get Quote

Methodology for Critical Intermediate Analysis in Vonoprazan Synthesis

Executive Summary
5-Fluoro-2-methylphenylacetonitrile (CAS: 80141-97-5) is a pivotal regio-selective

intermediate in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker (P-

CAB). In drug development, the purity of this nitrile precursor directly influences the yield and

impurity profile of the subsequent pyrrole ring closure steps.

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) workflow

for the quantitation and structural confirmation of 5-Fluoro-2-methylphenylacetonitrile. Unlike

generic screening methods, this protocol addresses specific challenges: thermal stability of the

nitrile group, separation from non-fluorinated regioisomers, and electron ionization (EI)

fragmentation interpretation.
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Property Specification Analytical Implication

Chemical Name
5-Fluoro-2-

methylphenylacetonitrile
Target Analyte

CAS Number 80141-97-5 Reference Standard ID

Molecular Formula Isotopic pattern verification

Molecular Weight 149.16 g/mol
Parent Ion (

) at m/z 149

Boiling Point ~245°C (Predicted)
Requires mid-to-high GC oven

ramp

Solubility
Acetonitrile, Ethyl Acetate,

DCM
Solvent selection for injection

Core Analytical Challenge: The primary challenge is differentiating the target from its potential

regioisomers (e.g., 3-fluoro or 4-fluoro variants) which may co-elute on standard non-polar

columns. Furthermore, nitrile intermediates can exhibit peak tailing due to active site adsorption

in the GC liner.

Experimental Protocol
Sample Preparation Workflow
Rationale: Acetonitrile (ACN) is selected as the solvent to match the polarity of the nitrile

analyte, ensuring solubility and sharp peak shapes.

Stock Solution (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric

flask. Dilute to volume with HPLC-grade Acetonitrile.

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric

flask. Dilute to volume with Acetonitrile.

Sample Preparation: Dissolve crude synthesis intermediate (~10 mg) in 10 mL Acetonitrile.

Filter through a 0.22 µm PTFE syringe filter to remove inorganic salts (e.g., NaCN/KCN

residues from synthesis).
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GC-MS Instrumentation Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)[1][2]
Column:Rxi-5Sil MS (Restek) or DB-5ms (Agilent).

Dimensions: 30 m

0.25 mm ID

0.25 µm film thickness.[3]

Why: The 5% phenyl / 95% dimethyl polysiloxane phase provides the necessary

interaction to separate aromatic isomers.

Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).

Inlet: Split/Splitless.

Mode: Split (Ratio 20:1).

Temperature: 260°C.

Liner: Ultra-Inert Split Liner with glass wool (deactivated to prevent nitrile degradation).

Oven Program:

Initial: 60°C (Hold 1.0 min) – Solvent focusing.

Ramp 1: 20°C/min to 200°C.

Ramp 2: 10°C/min to 280°C (Hold 3.0 min) – Elution of high-boilers.

Total Run Time: ~19 minutes.

Mass Spectrometry (MS)[2][3][4]
Source: Electron Ionization (EI) @ 70 eV.
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Source Temp: 230°C.

Quad Temp: 150°C.

Transfer Line: 280°C.[3]

Acquisition Mode: Scan (m/z 40 – 350) for identification; SIM (m/z 149, 109, 83) for

quantitation.

Solvent Delay: 3.5 minutes.

Workflow Visualization
The following diagram illustrates the critical path from crude synthesis material to validated

data, highlighting the decision points for impurity flagging.
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Figure 1: Analytical workflow for the quality control of 5-Fluoro-2-methylphenylacetonitrile.
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Results & Discussion: Self-Validating Spectra
Chromatographic Performance
Under the prescribed conditions, 5-Fluoro-2-methylphenylacetonitrile elutes at

approximately 10.5 ± 0.2 min.

Tailing Factor (

): Must be < 1.2. If

, replace the inlet liner immediately (nitrile adsorption active).

Resolution (

): If regioisomers are present,

must be > 1.5.

Mass Spectrum Interpretation
The fragmentation pattern provides a "fingerprint" for structural confirmation. The mechanism is

driven by the stability of the benzylic cation.

Key Diagnostic Ions:

m/z 149 (

): The molecular ion. Moderate intensity (~40-60%). Confirms MW.

m/z 109 (

):Base Peak (100%).

Mechanism:[5] Loss of the cyanomethyl radical (

). This generates the 5-fluoro-2-methylphenyl cation, which likely rearranges to a stable
fluorotropylium-like ion.

m/z 83: Ring fragmentation (loss of acetylene/fluorine species).
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Fragmentation Pathway Diagram:

Molecular Ion (M+)
m/z 149 Benzylic Cleavage
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m/z 83

 - C2H2

Click to download full resolution via product page

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for 5-Fluoro-2-
methylphenylacetonitrile.

Troubleshooting & System Suitability
Issue Probable Cause Corrective Action

Peak Tailing
Active sites in liner or column

head.

Replace liner with Ultra-Inert

type; trim 10cm from column

guard.

Missing

(149)
Ion source temp too high.

Lower source temp to 200°C to

reduce fragmentation energy.

Ghost Peaks
Carryover from high-conc

synthesis samples.

Run blank ACN injection;

increase final hold time at

280°C.

Baseline Drift Column bleed (siloxane).

Condition column at 300°C for

2 hours (disconnected from

MS).
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(Note: While specific application notes for this exact intermediate are proprietary to

pharmaceutical manufacturers, this protocol is derived from standard validated methods for

fluorinated phenylacetonitriles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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